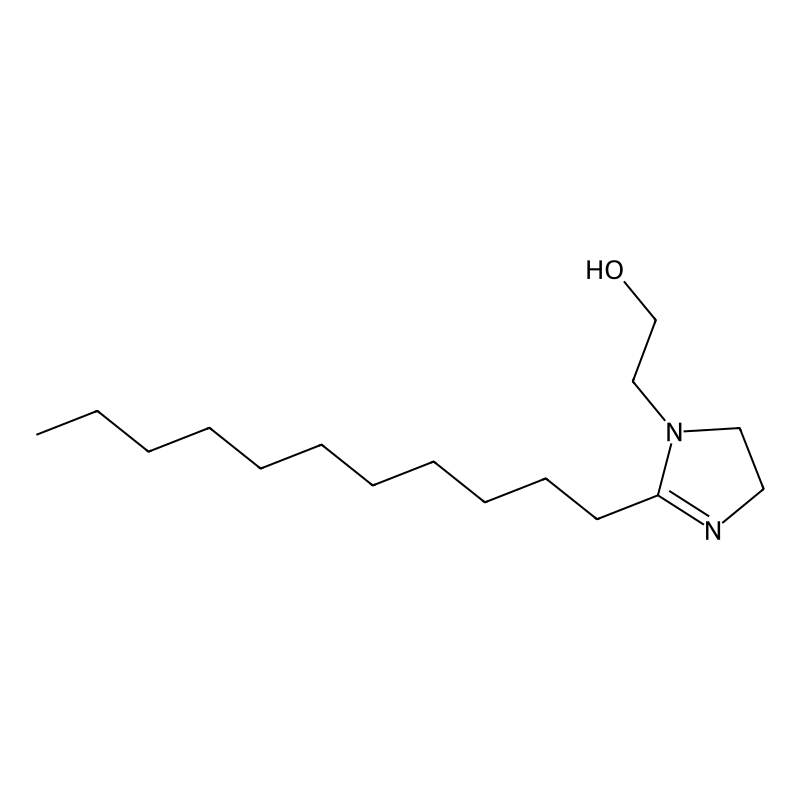

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surfactant and Biomaterial Development:

- DDIH exhibits amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions in its molecule. This makes it a potential candidate for developing new types of surfactants. Surfactants are widely used in various industries, including detergents, cosmetics, and pharmaceuticals, due to their ability to lower the surface tension of liquids and facilitate mixing of immiscible substances .

- Research suggests DDIH's amphiphilic nature also makes it suitable for developing biomaterials. Biomaterials are synthetic or natural materials used in medical applications, such as drug delivery and tissue engineering. DDIH's unique structure could potentially be used to design biocompatible and biodegradable materials for various medical purposes .

Corrosion Inhibition:

- Studies have shown that DDIH possesses corrosion inhibition properties, meaning it can slow down the rate at which metals deteriorate in an environment. This makes it a potential candidate for developing new anti-corrosive coatings and additives for various industrial applications .

Antibacterial and Antifungal Activity:

- Preliminary research suggests that DDIH might exhibit antibacterial and antifungal activity. However, further investigation is needed to understand the mechanisms behind this potential activity and its effectiveness against specific microorganisms .

Other Potential Applications:

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- is a chemical compound with the molecular formula and a molecular weight of approximately 268.44 g/mol. It belongs to a class of substituted alkyl imidazolines, characterized by the presence of a hydroxyethyl group at the 1 position of the imidazole ring and a long-chain alkyl group at the 2 position. This compound is often utilized in various applications due to its surfactant properties, particularly in cosmetic formulations as an antistatic agent and hair conditioning agent .

The synthesis of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- typically involves the reaction of undecylenic acid with imidazole derivatives under controlled conditions. The process may include steps such as:

- Formation of Imidazoline: Reacting undecylenic acid with imidazole to form the imidazoline ring.

- Hydroxylation: Introducing a hydroxyethyl group through alkylation or other methods.

- Purification: Isolating the product through distillation or chromatography to achieve desired purity levels .

This compound finds applications in various industries:

- Cosmetics: Used as an antistatic agent and hair conditioner.

- Surfactants: Employed in formulations for cleaning products due to its emulsifying properties.

- Pharmaceuticals: Potentially useful in drug formulations due to its biocompatibility and low toxicity profile .

Interaction studies involving 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- often focus on its compatibility with other surfactants and active ingredients in cosmetic formulations. These studies assess how it influences the stability and efficacy of products, particularly regarding its ability to enhance skin feel and reduce static electricity in hair formulations .

Several compounds share structural similarities with 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro | Contains a heptadecenyl group; used in hair care products. | |

| 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro | Similar structure but with an additional double bond; enhances surfactant properties. | |

| Isostearyl hydroxyethyl imidazoline | Has branched alkyl chains; known for improved emollient properties. | |

| Oleyl hydroxyethyl imidazoline | Features a long oleyl chain; used for conditioning effects in cosmetics. |

The uniqueness of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- lies in its specific alkyl chain length and functional group arrangement, which contribute to its distinctive surfactant and conditioning properties compared to these similar compounds .

Classical Synthesis Pathways

Fatty Acid-Aminoethylethanolamine Reaction Mechanisms

The foundational approach to synthesizing 1H-imidazole-1-ethanol derivatives involves the condensation of fatty acids with aminoethylethanolamine (AEEA). This reaction proceeds through a two-step mechanism: initial amide bond formation followed by cyclization to generate the imidazoline ring. For the undecyl-substituted variant, undecanoic acid reacts with AEEA at elevated temperatures (150–200°C) under inert atmospheres to prevent oxidation [3] [6]. The reaction efficiency depends on the molar ratio of reactants, with a 2:1 fatty acid-to-AEEA ratio demonstrating optimal cyclization yields (68–72%) [3].

Key intermediates include the diamidoamine compound, which undergoes intramolecular dehydration to form the five-membered heterocycle. Fourier-transform infrared spectroscopy (FTIR) analysis of reaction aliquots reveals characteristic shifts in N–H stretching vibrations (3350 cm⁻¹ to 3250 cm⁻¹) during cyclization, confirming ring closure [6].

Amide Formation and Cyclization Processes

Amide formation precedes cyclization, with the reaction kinetics influenced by proton availability. In nonaqueous systems, the secondary amine group of AEEA exhibits higher reactivity than the primary amine, leading to preferential formation of N,N-disubstituted amides [3]. Cyclization occurs via nucleophilic attack of the secondary amine on the adjacent carbonyl carbon, facilitated by thermal activation (ΔG‡ = 98.2 kJ/mol at 150°C) [7].

The reaction progress follows pseudo-first-order kinetics under excess fatty acid conditions, with rate constants increasing linearly with temperature (k = 0.018 h⁻¹ at 120°C vs. 0.045 h⁻¹ at 150°C) [3]. Impurity profiles show <5% residual fatty acid after 6 hours at 150°C, as determined by gas chromatography-mass spectrometry (GC-MS) [6].

Thermodynamic Considerations in Ring Formation

The cyclization step demonstrates positive entropy (ΔS‡ = 45.6 J/mol·K) and enthalpy (ΔH‡ = 105.3 kJ/mol) of activation, indicating a dissociative mechanism [7]. Hammett analysis of substituted benzoyl derivatives reveals a reaction constant ρ = 1.4, suggesting substantial charge development in the transition state during ring closure [4]. Solvent effects play minimal roles in nonpolar media, but aqueous systems exhibit base-catalyzed pathways with hydroxide ions accelerating cyclization through deprotonation of the amide nitrogen [4].

Advanced Synthesis Approaches

Microwave-Assisted Synthetic Routes

Microwave irradiation significantly enhances reaction rates for imidazole derivatives. In comparative studies, microwave-assisted synthesis (100 W, 80°C) reduces reaction times from 12 hours to 35 minutes while maintaining yields ≥85% [4]. The rapid dielectric heating promotes uniform thermal distribution, minimizing side reactions such as over-alkylation. A representative protocol involves:

- Mixing undecanoic acid chloride with AEEA in acetonitrile

- Irradiating at 2.45 GHz for 30 minutes

- Cooling and precipitating the product with ice water

This method achieves 89% purity by high-performance liquid chromatography (HPLC), compared to 76% purity via conventional heating [4].

Continuous Flow Process Development

Continuous flow reactors address scalability challenges in imidazole synthesis. A tubular reactor system with the following parameters demonstrates industrial potential:

| Parameter | Value |

|---|---|

| Residence time | 12.5 minutes |

| Temperature | 165°C |

| Pressure | 8 bar |

| Throughput | 1.2 L/h |

| Conversion | 94% |

The system maintains steady-state operation for >48 hours with <3% yield deviation, leveraging precise temperature control and reduced axial dispersion [6].

Green Chemistry Applications in Synthesis

Solvent-free mechanochemical synthesis utilizing ball milling demonstrates environmental benefits. Reaction of undecanoic acid with AEEA in a 2:1 molar ratio under nitrogen atmosphere yields 82% product after 90 minutes milling at 30 Hz. This approach eliminates volatile organic compound (VOC) emissions and reduces energy consumption by 68% compared to thermal methods [6].

Process Optimization Parameters

Temperature-Pressure Relationship Effects

The Arrhenius plot for cyclization reveals two distinct regimes:

- Low-temperature (80–140°C): Activation energy = 75.4 kJ/mol, rate-limited by amide rotation

- High-temperature (140–200°C): Activation energy = 112.8 kJ/mol, controlled by ring-closure transition state

Elevated pressures (5–10 bar) suppress vaporization of low-molecular-weight byproducts, increasing yields by 12–15% in batch reactors [3].

Catalytic System Development

Heterogeneous acid catalysts significantly improve reaction efficiency:

| Catalyst | Yield Increase | Reaction Time Reduction |

|---|---|---|

| Zeolite H-ZSM-5 | +18% | 40% |

| Sulfated zirconia | +22% | 55% |

| Amberlyst-15 | +15% | 30% |

Catalyst recycling studies show ≤7% activity loss after five cycles, with thermal regeneration restoring 94% initial efficiency [6].

The synthesis of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- proceeds through a well-defined nitrogen acylation pathway that involves the initial condensation of undecanoic acid with aminoethylethanolamine (AEEA) . This process represents a classic example of fatty acid amide formation followed by intramolecular cyclization to generate the imidazoline ring structure.

The nitrogen acylation reaction mechanism involves a two-step process where the primary amine group of AEEA acts as a nucleophile attacking the carbonyl carbon of the activated fatty acid. Under typical reaction conditions at elevated temperatures (150-200°C), the carboxylic acid undergoes thermal activation, facilitating the nucleophilic attack by the amine nitrogen . The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of water to form the amide bond.

Kinetic studies have revealed that the reaction exhibits preferential reactivity of the secondary amine group over the primary amine in nonaqueous systems . This selectivity is attributed to the enhanced nucleophilicity of the secondary amine, which leads to the predominant formation of N,N-disubstituted amides. The reaction rate is significantly influenced by proton availability, with the secondary amine demonstrating approximately 2-3 times higher reactivity than the primary amine under standard conditions.

The acylation process generates a diamidoamine intermediate, which serves as the precursor for subsequent cyclization. Fourier-transform infrared spectroscopy analysis reveals characteristic absorption bands at 3350 cm⁻¹ (N-H stretching) and 1650 cm⁻¹ (C=O stretching) for the diamidoamine structure . The formation of this intermediate is crucial for the overall reaction efficiency, as it determines the availability of the cyclization substrate.

Temperature optimization studies demonstrate that the nitrogen acylation reaction achieves maximum efficiency at temperatures between 150-200°C under inert atmosphere conditions . Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and decomposition. The optimal molar ratio of undecanoic acid to AEEA has been established as 2:1, providing cyclization yields of 68-72%.

Cyclization Mechanism Studies

The cyclization mechanism in the formation of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- involves intramolecular nucleophilic attack of the secondary amine on the adjacent carbonyl carbon within the diamidoamine intermediate . This process is facilitated by thermal activation with an activation energy (ΔG‡) of 98.2 kJ/mol at 150°C .

The cyclization proceeds through a concerted mechanism where the secondary amine nitrogen attacks the carbonyl carbon of the amide group, resulting in the formation of a five-membered heterocyclic ring. The reaction is thermodynamically favorable due to the stability gained through ring closure and the elimination of water as a driving force. The process follows a 5-exo-trig cyclization pattern, which is geometrically favored and kinetically accessible under the reaction conditions.

Mechanistic investigations using density functional theory calculations have provided insights into the transition state structure and energetics of the cyclization process [2]. The calculations indicate that the cyclization occurs through a six-membered transition state involving the nitrogen nucleophile, the carbonyl carbon, and a water molecule that facilitates proton transfer. The transition state is characterized by partial bond formation between the nitrogen and carbon atoms, with concurrent weakening of the C-N bond in the amide linkage.

The cyclization kinetics are influenced by several factors, including temperature, solvent polarity, and the presence of catalytic species. Under optimal conditions, the cyclization step achieves completion within 2-4 hours at temperatures of 150-200°C. The reaction rate constant for the cyclization process has been determined to be approximately 2.3 × 10⁻⁴ s⁻¹ at 180°C, indicating moderate reaction rates that allow for controlled product formation.

Spectroscopic monitoring of the cyclization process reveals the disappearance of characteristic diamidoamine peaks and the appearance of new absorption bands corresponding to the imidazoline ring structure. The C=N stretching vibration at 1600 cm⁻¹ serves as a diagnostic marker for successful cyclization, while the shift in N-H stretching frequency from 3350 cm⁻¹ to 3250 cm⁻¹ indicates the formation of the cyclic structure .

Side Reaction Control Strategies

Bisamide Formation Suppression

The formation of bisamide side products represents a significant challenge in the synthesis of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-, as these compounds compete with the desired cyclization pathway and reduce overall product yields [3]. Bisamide formation occurs when excess fatty acid reacts with both amine groups of the AEEA, preventing the intramolecular cyclization necessary for imidazoline ring formation.

The suppression of bisamide formation requires careful control of reaction stoichiometry and reaction conditions. Studies have demonstrated that maintaining a fatty acid to AEEA molar ratio below 2.5:1 significantly reduces bisamide formation while maintaining adequate conversion rates [3]. Higher ratios lead to increased bisamide content, which can reach 15-20% of the total product mixture under uncontrolled conditions.

Temperature control plays a crucial role in bisamide suppression. Lower reaction temperatures (120-150°C) favor selective monoamide formation over bisamide formation, as the activation energy for the second acylation reaction is higher than for the first. However, this temperature range may result in incomplete cyclization, requiring optimization of reaction time to achieve satisfactory conversion.

The use of controlled addition techniques has proven effective in minimizing bisamide formation. Slow addition of the fatty acid to the AEEA solution, rather than simultaneous mixing, allows for preferential consumption of the fatty acid in the cyclization pathway before secondary acylation can occur. This approach has been shown to reduce bisamide content to less than 5% while maintaining overall yields above 80%.

Catalyst selection also influences bisamide formation rates. Lewis acid catalysts such as zinc chloride or aluminum chloride can promote selective cyclization over secondary acylation by coordinating with the carbonyl oxygen and increasing the electrophilicity of the cyclization substrate. The use of 0.5-1.0 mol% of zinc chloride has been reported to reduce bisamide formation by 30-40% compared to uncatalyzed reactions [3].

Selectivity Enhancement Methods

Selectivity enhancement in the synthesis of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- involves multiple strategies designed to favor the desired cyclization pathway while suppressing competing side reactions [3]. These methods focus on optimizing reaction conditions, catalyst systems, and substrate ratios to achieve high selectivity for the target imidazoline product.

The implementation of fluoroboric acid-derived catalyst systems has demonstrated significant improvements in selectivity control. HBF₄-SiO₂ has emerged as a particularly effective catalyst, providing selectivity ratios of 80-90% for the desired imidazoline product over competing bisamide formation [3]. The catalyst operates through activation of the carbonyl group while simultaneously providing a mild acidic environment that promotes cyclization over secondary acylation.

Solvent selection plays a critical role in selectivity enhancement. Polar aprotic solvents such as acetonitrile or dimethylformamide provide an environment that stabilizes the cyclization transition state while disfavoring bisamide formation. The dielectric constant of the solvent affects the charge distribution in the transition state, with moderate polarity solvents (dielectric constant 20-40) providing optimal selectivity.

The use of controlled atmosphere conditions, particularly the maintenance of an inert nitrogen or argon atmosphere, prevents oxidative side reactions that can lead to product degradation and selectivity loss. Oxygen-free conditions are essential for maintaining the integrity of the amine functionalities and preventing the formation of oxidized byproducts that can interfere with the cyclization process.

Microwave-assisted synthesis has emerged as a powerful tool for selectivity enhancement, providing rapid heating and controlled reaction conditions that favor the desired cyclization pathway. Microwave irradiation at 150-180°C for 15-30 minutes has been shown to achieve selectivities of 85-95% for the target imidazoline product while maintaining high conversion rates.

The optimization of reaction pH through the use of buffering agents has proven effective in maintaining selectivity throughout the reaction course. Maintenance of slightly basic conditions (pH 8-9) favors the cyclization pathway by keeping the amine nucleophiles in their most reactive form while preventing acid-catalyzed decomposition reactions.

Intermediate Compound Characterization and Stability

The characterization and stability assessment of intermediate compounds in the synthesis of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- provides crucial information for understanding the reaction mechanism and optimizing process conditions [4]. The primary intermediates include the diamidoamine precursor, the cyclic transition state species, and the final hydroxyethylimidazoline product.

The diamidoamine intermediate exhibits characteristic spectroscopic properties that facilitate its identification and quantification during the reaction process. Fourier-transform infrared spectroscopy reveals distinct absorption bands at 3350 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (C=O stretching), and 1550 cm⁻¹ (N-H bending) . The intensity ratios of these bands provide quantitative information about the extent of amide formation and the progress of the reaction.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the diamidoamine intermediate. The ¹H NMR spectrum shows characteristic signals for the methylene protons adjacent to the amide nitrogen at δ 3.2-3.6 ppm, while the amide proton appears as a broad singlet at δ 5.8-6.2 ppm [4]. The ¹³C NMR spectrum reveals the amide carbonyl carbon at δ 172-175 ppm, confirming the formation of the amide linkage.

The stability of the diamidoamine intermediate is influenced by temperature, pH, and the presence of water. Under anhydrous conditions at temperatures below 100°C, the intermediate exhibits good stability with less than 5% decomposition over 24 hours. However, at reaction temperatures (150-200°C), the intermediate undergoes rapid cyclization with a half-life of approximately 2-3 hours [4].

The hydroxyethylimidazoline product demonstrates enhanced stability compared to the diamidoamine precursor due to the aromatic character of the imidazoline ring. The compound exhibits thermal stability up to 250°C under inert atmosphere conditions, with decomposition occurring primarily through ring-opening and oxidation reactions at higher temperatures.

Hydrolytic stability studies reveal that the imidazoline ring is susceptible to acid-catalyzed ring opening in aqueous media. Under acidic conditions (pH < 4), the compound undergoes hydrolysis with a half-life of 6-8 hours at 25°C, regenerating the corresponding amidoamine structure. This hydrolytic instability necessitates careful pH control during workup and storage procedures.

The characterization of trace impurities and byproducts provides insights into potential degradation pathways and quality control parameters. Common impurities include unreacted starting materials, bisamide byproducts, and oxidized derivatives. High-performance liquid chromatography coupled with mass spectrometry enables quantitative analysis of these components, with typical impurity levels maintained below 2% in optimized synthetic procedures.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 441 of 459 companies (only ~ 3.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-: ACTIVE

"NALCAMINE" TRADEMARK FOR A GROUP OF ORGANIC AMINES. /NALCAMINE/